3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate
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Overview
Description
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoate group and a diphenylacetamido moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylacetamido Intermediate: This step involves the reaction of diphenylacetic acid with an appropriate amine to form the diphenylacetamido intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated product.
Imination: The acetylated product undergoes imination with a suitable reagent to form the imino intermediate.
Bromobenzoate Formation: Finally, the imino intermediate is reacted with 2-bromobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imino and amido groups.
Hydrolysis: The ester linkage in the bromobenzoate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom can influence the compound’s reactivity and interactions compared to its halogenated analogs.
Properties
Molecular Formula |
C30H24BrN3O4 |
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Molecular Weight |
570.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H24BrN3O4/c31-26-17-8-7-16-25(26)30(37)38-24-15-9-10-21(18-24)19-33-34-27(35)20-32-29(36)28(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
RBOBJDVISUBORE-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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